6-Benzyl-4,6-dihydro-5H-thieno[3,2-b]pyrrol-5-one
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Overview
Description
6-Benzyl-4,6-dihydro-5H-thieno[3,2-b]pyrrol-5-one is a heterocyclic compound that features a fused thiophene and pyrrole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Benzyl-4,6-dihydro-5H-thieno[3,2-b]pyrrol-5-one typically involves multi-step organic reactions. One common method includes the use of an Ugi-Zhu three-component reaction followed by a cascade aza-Diels-Alder cycloaddition, N-acylation, decarboxylation, and dehydration process . This method utilizes toluene as the solvent, ytterbium (III) triflate as the Lewis acid catalyst, and microwave-dielectric heating to increase the overall yield and reduce reaction time.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of scaling up laboratory synthesis, such as optimizing reaction conditions and using continuous flow reactors, can be applied to produce larger quantities.
Chemical Reactions Analysis
Types of Reactions
6-Benzyl-4,6-dihydro-5H-thieno[3,2-b]pyrrol-5-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers.
Scientific Research Applications
6-Benzyl-4,6-dihydro-5H-thieno[3,2-b]pyrrol-5-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Medicine: Research is ongoing into its potential as a therapeutic agent due to its unique structural properties.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 6-Benzyl-4,6-dihydro-5H-thieno[3,2-b]pyrrol-5-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. Detailed studies on its mechanism of action are still ongoing .
Comparison with Similar Compounds
Similar Compounds
6-Benzyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine: This compound has a similar fused ring system but differs in the position and type of heteroatoms.
6-Benzyl-5,7-dihydro-5,7-dioxopyrrolo[3,4-b]pyridine: This compound features additional oxygen atoms in its structure.
2-Benzyl-3-morpholino-7-(thiophen-2-yl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one: This compound includes a morpholino group and additional thiophene rings.
Uniqueness
6-Benzyl-4,6-dihydro-5H-thieno[3,2-b]pyrrol-5-one is unique due to its specific ring fusion and the presence of both sulfur and nitrogen heteroatoms. This combination provides distinct electronic properties and reactivity compared to similar compounds.
Properties
CAS No. |
112800-39-2 |
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Molecular Formula |
C13H11NOS |
Molecular Weight |
229.30 g/mol |
IUPAC Name |
6-benzyl-4,6-dihydrothieno[3,2-b]pyrrol-5-one |
InChI |
InChI=1S/C13H11NOS/c15-13-10(8-9-4-2-1-3-5-9)12-11(14-13)6-7-16-12/h1-7,10H,8H2,(H,14,15) |
InChI Key |
KGTQQGILQNPCPI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2C3=C(C=CS3)NC2=O |
Origin of Product |
United States |
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